Pyridine, 4-(1-ethoxyethenyl)-
Description
Pyridine, 4-(1-ethoxyethenyl)-, is a pyridine derivative substituted at the 4-position with an ethoxyethenyl group (CH₂=CH-O-C₂H₅). This structure introduces both electron-donating (ethoxy) and π-conjugated (ethenyl) effects, influencing its electronic properties, solubility, and reactivity. The ethoxyethenyl group may enhance conjugation and modulate bioactivity, making it relevant in materials science, pharmacology, and synthetic chemistry .
Properties
CAS No. |
62369-33-9 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-(1-ethoxyethenyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-7H,2-3H2,1H3 |
InChI Key |
GJRFXWVUMMTZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via oxidative addition of 4-iodopyridine to palladium(0), followed by coordination and insertion of ethyl vinyl ether into the Pd–C bond. Subsequent β-hydride elimination yields the desired vinyl ether product. Key parameters include:
- Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
- Base : Potassium acetate (KOAc) or triethylamine (Et₃N) to neutralize HI byproducts.
- Solvent : Dimethylacetamide (DMA) or toluene at reflux (80–110°C).
- Ligands : Triphenylphosphine (PPh₃) enhances catalytic activity.
A representative procedure involves heating 4-iodopyridine (1 equiv), ethyl vinyl ether (1.2 equiv), Pd(OAc)₂ (5 mol%), and KOAc (2 equiv) in DMA at 100°C for 12–24 hours. The product is isolated via column chromatography, yielding 60–70%.
Advantages and Limitations
- Advantages : High regioselectivity for the 4-position, scalability, and compatibility with diverse vinyl ethers.
- Limitations : Requires inert conditions, and palladium residues necessitate post-reaction purification.
Reaction of 4-Iodopyridine with Ethoxyacetylene and Triflic Acid
This method leverages the electrophilic activation of pyridine derivatives. Ethoxyacetylene (HC≡C-OEt) reacts with 4-iodopyridine in the presence of triflic acid (TfOH) to form an N-(1-ethoxyvinyl)pyridinium triflate intermediate, which is subsequently neutralized to yield 4-(1-ethoxyethenyl)pyridine.
Reaction Protocol
- Step 1 : 4-Iodopyridine (1 equiv) is combined with ethoxyacetylene (1.1 equiv) and TfOH (1 equiv) in dichloromethane (DCM) at 0°C. The mixture is stirred for 2–4 hours, forming a pyridinium salt.
- Step 2 : The intermediate is treated with aqueous sodium bicarbonate (NaHCO₃) to deprotonate the pyridinium species, affording the neutral product in 75–85% yield.
Key Considerations
- Acid Strength : Triflic acid’s strong acidity ensures efficient activation of the pyridine ring.
- Workup : Neutralization must be carefully controlled to avoid overbasification, which may degrade the product.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-(1-ethoxyethenyl)- undergoes various types of chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form pyridine N-oxides by treatment with peracids.
Reduction: Reduction reactions can convert pyridine derivatives to their corresponding dihydropyridine forms.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for the formation of pyridine N-oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Alkylated pyridine derivatives.
Scientific Research Applications
Pyridine, 4-(1-ethoxyethenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 4-(1-ethoxyethenyl)- involves its interaction with molecular targets and pathways. Pyridine derivatives can undergo redox reactions, which are crucial for their biological activity . The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Electronic Properties
4-(1-Aminoethyl)pyridine
- Structure: Features an aminoethyl (-CH₂CH₂NH₂) substituent at the 4-position.
- UV-vis absorption maxima vary between gas phase and water, with solvent effects modeled via TD-DFT (B3LYP/B3PW91 functionals). Absorption peaks align closely between functionals .
- Reactivity : The low ΔE suggests susceptibility to electrophilic/nucleophilic attacks. Applications include precursor roles in antimicrobial agents and metal complexes .
Pyridine, 4-Ethenyl-
- Structure : A simple ethenyl (-CH=CH₂) substituent at the 4-position.
- Physical Properties :
- Electronic Effects : The ethenyl group enhances π-conjugation but lacks the electron-donating ethoxy group, reducing solubility in polar solvents compared to 4-(1-ethoxyethenyl)-pyridine .
Pyridine, 2-[(1E)-2-(4-Pyridinyl)ethenyl]
- Structure : A conjugated ethenyl bridge linking two pyridine rings (bipyridyl system).
- Electronic Properties : Extended conjugation results in distinct absorption spectra and redox behavior. The trans-configuration stabilizes planar geometry, favoring charge delocalization .
- Applications: Potential in coordination chemistry and optoelectronic materials due to dual pyridine coordination sites .
Solubility and Hydrogen-Bonding Effects
(S)-4-(1-Hydroxyethyl)pyridine
- Structure : Hydroxyl (-CH(OH)CH₃) substituent at the 4-position.
- Solubility : The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility compared to ethoxyethenyl derivatives.
- Applications : Used in chiral synthesis and pharmaceutical intermediates due to stereochemical versatility .
4-(2-Hydroxyethylamino)-pyridine
- Structure: Combines hydroxyl and amino groups (-NH-CH₂CH₂OH).
- Reactivity : Dual functional groups enable diverse derivatization (e.g., esterification, coordination). Bioavailability scores suggest moderate GI absorption .
Comparative Data Table
Electronic and Spectroscopic Comparison
Notes:
- The aminoethyl derivative exhibits solvent-dependent UV shifts (~15 nm bathochromic shift in water), attributed to polar interactions .
- Ethoxyethenyl analogs likely show similar trends but with red-shifted λmax due to enhanced conjugation.
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